Decanamide, N-butyl-

Description

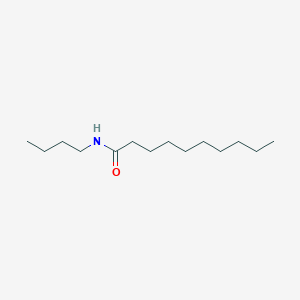

Decanamide, N-butyl- (C₁₄H₂₉NO) is a derivative of decanamide (C₁₀H₂₁NO, CAS 2319-29-1) where a butyl group (-C₄H₉) is attached to the nitrogen atom of the amide functional group . The parent compound, decanamide, exhibits a logP of 3.662, indicating moderate lipophilicity, a melting point of 371.60 K, and low water solubility (log10ws = -4.74) . The N-butyl substitution likely enhances hydrophobicity, influencing its physicochemical behavior and biological interactions.

Properties

CAS No. |

5299-33-2 |

|---|---|

Molecular Formula |

C14H29NO |

Molecular Weight |

227.39 g/mol |

IUPAC Name |

N-butyldecanamide |

InChI |

InChI=1S/C14H29NO/c1-3-5-7-8-9-10-11-12-14(16)15-13-6-4-2/h3-13H2,1-2H3,(H,15,16) |

InChI Key |

PJPQRXHORPQPNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanamide, N-butyl- can be synthesized through several methods. One common approach involves the reaction of decanoic acid with butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the removal of water.

Industrial Production Methods: In an industrial setting, the production of Decanamide, N-butyl- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Decanamide, N-butyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxylamine (NH2OH) can be employed for substitution reactions.

Major Products:

Oxidation: Decanoic acid derivatives.

Reduction: Butylamine derivatives.

Substitution: Hydroxamic acids and other substituted amides.

Scientific Research Applications

Decanamide, N-butyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential role in modulating biological pathways and as a bioactive molecule.

Medicine: Research has explored its potential as a therapeutic agent due to its bioactivity.

Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of Decanamide, N-butyl- involves its interaction with specific molecular targets. In biological systems, it may modulate signaling pathways by binding to receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Isobutyl Decanamide

- Structure : Branched isobutyl group (-CH₂CH(CH₃)₂) at the amide nitrogen.

- Bioactivity : Demonstrates significant phytochemical activity, inhibiting primary root growth in Arabidopsis thaliana by up to 8-fold and stimulating lateral root formation at 30 µM concentrations . Mutant studies (drr1) reveal resistance to these effects, implicating cytokinin signaling pathways in its mode of action .

- Applications : Used in plant biology research to study root architecture modulation.

Decanamide, N,N-Bis(2-hydroxyethyl)

- Structure : Two hydroxyethyl (-CH₂CH₂OH) groups attached to the amide nitrogen.

- Properties : Larger molecular weight (259.39 g/mol) and higher polarity due to hydroxyl groups, leading to improved water solubility. Used as a surfactant (e.g., Sodium Caproamphohydroxypropylsulfonate) in cosmetics .

- Key Difference : The hydrophilic substituents contrast with the hydrophobic butyl group in N-butyl decanamide, directing applications toward emulsification and detergency.

Decanamide, N-[4-[(Aminoiminomethyl)amino]butyl]-, Monoacetate

- Structure : Complex substituent with a guanidine-like moiety and acetate group.

- Applications : Likely used in pharmaceutical or biochemical contexts due to its structural complexity.

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (log10ws) | Key Substituent |

|---|---|---|---|---|

| Decanamide, N-butyl- | 227.39 (estimated) | ~4.0* | ~-5.0* | Butyl (-C₄H₉) |

| N-Isobutyl Decanamide | 227.39 | 3.8† | -4.8† | Isobutyl (branched) |

| N,N-Bis(2-hydroxyethyl) | 259.39 | 1.2‡ | -3.5‡ | Hydroxyethyl (-CH₂CH₂OH) |

| Parent Decanamide | 171.28 | 3.662 | -4.74 | None (primary amide) |

*Estimated based on alkyl chain contributions. †Predicted using Crippen/Johansson methods. ‡Experimental data from NIST .

Functional and Regulatory Considerations

- For example, N-isobutyl decanamide’s root growth modulation is absent in cytokinin receptor mutants, highlighting receptor-specific interactions .

- Toxicity and Safety : While decanamide itself is classified as low hazard , N-alkylation (e.g., butyl) may alter toxicity profiles. N-alkyl propanamides, for instance, are subject to significant new use regulations under TSCA §721.11296 .

- Industrial Applications : Surfactant derivatives (e.g., Sodium Caproamphohydroxypropylsulfonate) leverage polar substituents for emulsification, whereas N-butyl variants might find use in lubricants or agrochemicals due to hydrophobicity .

Q & A

Q. What experimental methods are recommended for determining the thermodynamic properties (e.g., melting point, enthalpy of fusion) of N-butyl decanamide?

Differential scanning calorimetry (DSC) is the primary method for measuring melting points and enthalpy changes. For N-butyl decanamide, the melting point is reported as 371.60 ± 0.70 K, with a melting enthalpy (ΔHfus) of 15.10 kJ/mol . Ensure calibration with standard reference materials (e.g., indium) to minimize instrumental drift. Thermal gravimetric analysis (TGA) can complement DSC to assess decomposition thresholds.

Q. How can the solubility and partition coefficient (logP) of N-butyl decanamide be experimentally validated?

The logP value (3.662) indicates hydrophobicity, validated via shake-flask partitioning between octanol and water. Use HPLC with a calibrated C18 column to measure partitioning ratios. For solubility, employ gravimetric analysis in aqueous buffers at controlled pH and temperature, noting the reported log10 water solubility (-4.74) . Conflicting logP values from different computational methods (e.g., Crippen vs. McGowan) should be reconciled experimentally .

Q. What spectroscopic techniques are suitable for structural characterization of N-butyl decanamide?

Combine NMR (<sup>1</sup>H and <sup>13</sup>C) for functional group identification (amide protons at δ 6.5–7.0 ppm) and FT-IR for carbonyl stretching (≈1640 cm<sup>-1</sup>). Mass spectrometry (EI-MS) confirms molecular weight (171.28 g/mol) via parent ion detection . Cross-validate with computational simulations (e.g., DFT for IR peaks).

Advanced Research Questions

Q. What molecular mechanisms underlie the inhibitory effects of N-butyl decanamide on root meristem activity in Arabidopsis?

Studies on Arabidopsis drr1 mutants reveal that N-butyl decanamide disrupts cell division in root meristems, likely via interference with auxin signaling pathways. Quantify lateral root density changes using confocal microscopy and transcriptomic analysis (RNA-seq) to identify differentially expressed genes . Contrast responses in wild-type vs. mutant strains to isolate resistance mechanisms.

Q. How does N-butyl decanamide interact with surfactant systems, and what are the implications for colloidal stability?

As a hydrophobic moiety, N-butyl decanamide can integrate into micellar structures (e.g., sodium caproamphohydroxypropylsulfonate). Use dynamic light scattering (DLS) to monitor micelle size and surface tension measurements (Wilhelmy plate method) to assess critical micelle concentration (CMC). Note potential synergies with zwitterionic surfactants .

Q. What advanced analytical methods are required to detect N-butyl decanamide in environmental matrices?

Employ solid-phase extraction (SPE) coupled with GC-MS for trace analysis in water or soil. Validate recovery rates using deuterated analogs as internal standards. For ecological persistence studies, use OECD 301 biodegradation protocols, though current data gaps exist .

Q. How can computational modeling predict the sublimation behavior of N-butyl decanamide under varying pressures?

Apply the Clausius-Clapeyron equation to experimental sublimation enthalpy (125.90 ± 1.30 kJ/mol) and simulate vapor pressure curves using software like COSMOtherm. Compare predictions with Knudsen effusion measurements to refine force-field parameters.

Methodological Considerations

- Data Contradictions : Discrepancies in thermodynamic values (e.g., sublimation enthalpy across methods) necessitate multi-technique validation .

- Safety Protocols : Use PPE (gloves, goggles) and adhere to waste disposal guidelines due to limited ecotoxicity data .

- Biological Assays : Standardize exposure concentrations in plant studies (e.g., 30 µM for Arabidopsis) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.